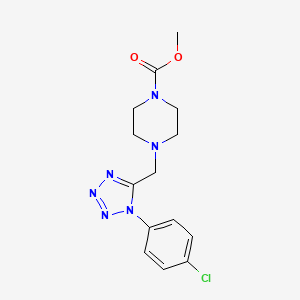![molecular formula C17H25N5OS B2911359 N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide CAS No. 1050572-55-8](/img/structure/B2911359.png)
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide, also known as CTAP, is a potent and selective antagonist of the mu opioid receptor. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide acts as a competitive antagonist of the mu opioid receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in a decrease in the activity of the mu opioid receptor.
Effets Biochimiques Et Physiologiques
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has been shown to produce a number of biochemical and physiological effects. It has been shown to decrease the analgesic effects of opioids, reduce drug-seeking behavior in animal models of addiction, and decrease the reward associated with drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to specifically target this receptor without affecting other opioid receptors. However, one limitation of using N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide is its potency. It is a highly potent antagonist, which can make it difficult to use at low concentrations.
Orientations Futures
There are several future directions for research involving N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide. One area of interest is the development of N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide analogs with improved pharmacokinetic properties. Another area of interest is the use of N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in combination with other drugs to treat addiction and pain. Additionally, further research is needed to fully understand the role of the mu opioid receptor in pain, reward, and addiction.
Méthodes De Synthèse
The synthesis of N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide involves the reaction of 1-cyanocycloheptanecarboxylic acid with 1,3-thiazol-2-amine to form N-(1-cyanocycloheptyl)-1,3-thiazol-2-amine. This intermediate product is then reacted with 4-(piperazin-1-yl)acetic acid to form N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has been used extensively in scientific research as a tool to study the mu opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction. N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has been used to investigate the role of the mu opioid receptor in these processes.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c18-14-17(5-3-1-2-4-6-17)20-15(23)13-21-8-10-22(11-9-21)16-19-7-12-24-16/h7,12H,1-6,8-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHRHOZYRSXGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)
![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)
![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)